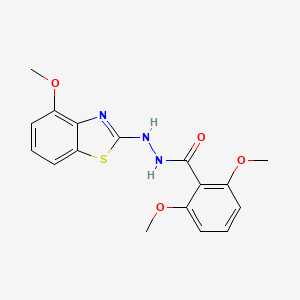

![molecular formula C11H17NO3S2 B2687017 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanesulfonamide CAS No. 2097934-12-6](/img/structure/B2687017.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H17NO3S2 and its molecular weight is 275.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Lewis Acid Catalyzed Annulations

The study by Mackay et al. (2014) illustrates the use of donor-acceptor cyclopropanes in Lewis acid-catalyzed (3 + 2)-annulation reactions, leading to the synthesis of cyclopentene sulfonamides. This methodology enables the efficient production of complex molecules with potential applications in medicinal chemistry and drug development (Mackay et al., 2014).

Protein Chemistry Modifications

Rüegg and Rudinger (2009) explored the chemical modification of cysteine residues in proteins, using sulfonamide derivatives for the selective targeting of thiol groups. This modification technique is pivotal for studying protein structure and function, highlighting the compound's applicability in biochemical research (Rüegg & Rudinger, 2009).

Enantioselective Organocatalysis

Hartikka et al. (2007) demonstrated the application of novel sulfonamides as organocatalysts in the enantioselective cyclopropanation of unsaturated aldehydes. This research contributes to the field of asymmetric synthesis, offering pathways to produce chiral molecules that are crucial in pharmaceutical synthesis (Hartikka et al., 2007).

Drug Metabolism Studies

Zmijewski et al. (2006) applied biocatalysis to generate mammalian metabolites of a biaryl-bis-sulfonamide, using microbial systems. This approach facilitates the study of drug metabolism, providing insight into the pharmacokinetic properties of pharmaceuticals (Zmijewski et al., 2006).

Material Science Applications

Rusu et al. (2007) investigated the electronic transport mechanism in thin films of poly(azomethine sulfone)s, demonstrating the potential of sulfonamide derivatives in developing semiconducting materials. These materials could be used in a variety of applications, including sensors and electronic devices (Rusu et al., 2007).

Safety and Hazards

The safety and hazard information for this specific compound is not provided in the available resources.

Direcciones Futuras

Given the importance of thiophene derivatives in various fields, including medicinal chemistry , future research could focus on the synthesis, characterization, and exploration of the biological activities of “S-cyclopropyl-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido” and similar compounds.

Propiedades

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S2/c1-11(13,6-9-4-5-16-7-9)8-12-17(14,15)10-2-3-10/h4-5,7,10,12-13H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONXFCSOJGWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride](/img/structure/B2686934.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2686937.png)

![N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2686938.png)

![3,4-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2686939.png)

![Tert-butyl 1-[4-(prop-2-enoylamino)benzoyl]piperidine-3-carboxylate](/img/structure/B2686941.png)

![Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2686951.png)

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2686952.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2686953.png)

![5-[(butan-2-yl)amino]-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2686956.png)